molecular formula C22H18N2O4S2 B2957279 (1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate CAS No. 327971-90-4

(1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate

Cat. No.: B2957279
CAS No.: 327971-90-4
M. Wt: 438.52
InChI Key: RILYYDMVADQVDH-UHFFFAOYSA-N
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Description

“(1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate” is a chemical compound with the molecular formula C22H18N2O4S2 and a molecular weight of 438.52. It is related to the benzothiazole class of compounds, which have been extensively studied due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused to a thiazole ring . The carbon at the 2nd position of the benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions, including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Scientific Research Applications

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzothiazole, has shown significant implications in DNA binding, cleavage, genotoxicity, and anticancer activity. Complexes such as [Cu(L2)2(bipy)] (with HL2 = N-(benzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide) have demonstrated an ability to bind with calf thymus DNA, showing a significant role in the interaction with DNA which further leads to anticancer activity through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).

Microwave-Mediated Synthesis for Heterocycles

Efficient, microwave-mediated synthesis methods utilizing benzothiazole-based heterocycles have been developed. These methods facilitate the production of novel heterocyclic compounds, which are key to various chemical and pharmaceutical applications. The versatility of these compounds is highlighted through their potential use in the synthesis of pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing the chemical utility of benzothiazole derivatives in creating complex molecular structures (Darweesh et al., 2016).

Antimicrobial Studies

New pyridine derivatives, including 2-amino substituted benzothiazoles, have been synthesized and tested for their antibacterial and antifungal activities. These compounds show considerable antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Patel & Agravat, 2007).

Environmental Occurrence and Exposure

Studies on the environmental occurrence of benzothiazoles, along with benzotriazoles and benzenesulfonamides, have been conducted to assess human exposure through ambient air particulate matter. These compounds are used in various industrial and household applications, leading to their presence in the environment. Research has focused on developing methods for their detection and analyzing their potential health impacts (Maceira et al., 2018).

Antitumor Activity and Drug Development

Efforts in the synthesis of benzothiazole derivatives have led to the identification of compounds with potent antitumor properties. These include novel 2-(4-amino-3-methylphenyl)benzothiazoles, which have been explored for their selective antitumor activity in vitro and in vivo, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Bradshaw et al., 2002).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on the development of new synthetic methods, exploration of their biological activities, and their potential use in the development of new drugs .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-[(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-15-10-12-16(13-11-15)30(26,27)24-18-7-3-2-6-17(18)22(25)28-14-21-23-19-8-4-5-9-20(19)29-21/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILYYDMVADQVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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